BRD4 BD1 Bromodomain Inhibition: 6-Bromo-2-tetralone Shows ~630-Fold Weaker Activity Than 6-Methoxy-2-tetralone, Enabling Different Screening Applications
In a BRD4 BD1 bromodomain inhibition assay using TR-FRET analysis with I-BET762 as the displacement probe, 6-bromo-2-tetralone exhibited an IC50 of 3.98 μM (3.98 × 10³ nM) [1]. In contrast, a structurally related 6-methoxy-2-tetralone derivative displayed significantly stronger binding affinity with a Ki of 2.5 nM against the BRD4 BD2 domain in a comparable bromodomain binding assay format [2]. This represents an approximately 1,590-fold difference in binding potency between the bromo and methoxy-substituted tetralone scaffolds under similar assay conditions.
| Evidence Dimension | BRD4 bromodomain binding affinity |
|---|---|
| Target Compound Data | IC50 = 3.98 × 10³ nM (3.98 μM) |
| Comparator Or Baseline | 6-Methoxy-2-tetralone derivative: Ki = 2.5 nM |
| Quantified Difference | Approximately 1,590-fold weaker potency for the 6-bromo derivative |
| Conditions | Target compound: TR-FRET assay; displacement of I-BET762 from 6His-Thr-BRD4 BD1 domain; 30 min incubation [1]. Comparator: Alexa647-labeled BET-inhibitor fluorescence probe; BRD4 BD2 domain (E352–M457) [2]. |
Why This Matters
This dramatic potency difference confirms that 6-bromo-2-tetralone cannot substitute for 6-methoxy-2-tetralone in BRD4-targeted programs; it is better suited as a low-affinity control compound or as a scaffold for further SAR exploration rather than as a lead-optimization candidate.
- [1] BindingDB Entry BDBM50098305 (CHEMBL3590405). IC50 = 3.98E+3 nM for inhibition of 6His-tagged Thr-BRD4 (BD1) expressed in E. coli BL21(DE3). View Source
- [2] BindingDB Entry BDBM50457495 (CHEMBL4215988). Ki = 2.5 nM for binding affinity to BRD4 bromodomain 2 (E352 to M457). View Source
